2-Aminoacetaldehyde

Description

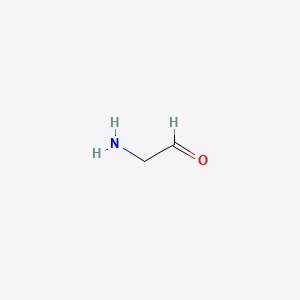

Structure

3D Structure

Propriétés

IUPAC Name |

2-aminoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c3-1-2-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIIBVSRGJSHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215728 | |

| Record name | 2-Aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-88-7 | |

| Record name | Acetaldehyde, amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G7022MOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Aminoacetaldehyde from Amino Acid Precursors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoacetaldehyde, a reactive bifunctional molecule, serves as a crucial building block in the synthesis of various nitrogen-containing heterocyclic compounds and pharmacologically active agents. Due to its inherent instability and tendency to self-condense, it is often generated in situ or handled as a more stable precursor, such as its N-protected form or as a dialkyl acetal (B89532).[1] This technical guide provides an in-depth overview of the primary synthetic routes to 2-aminoacetaldehyde originating from amino acid precursors, with a focus on chemical and enzymatic methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.

Introduction

The synthesis of 2-aminoacetaldehyde from readily available amino acids like serine, glycine (B1666218), and threonine presents an attractive and stereochemically relevant approach to this valuable synthon. The inherent chirality and functional groups of amino acids offer a strategic advantage for producing functionalized aldehyde derivatives. However, the direct conversion is challenging due to the aldehyde's reactivity. Consequently, common strategies involve the use of protecting groups, particularly N-protection (e.g., with a tert-butoxycarbonyl group, Boc), or conversion to a stable acetal form. This guide will explore the most effective and well-documented pathways for these transformations.

Chemical Synthesis from N-Protected Serine

A robust and widely applicable chemical pathway to 2-aminoacetaldehyde involves a two-step sequence starting from N-Boc-L-serine. This method first reduces the carboxylic acid to a primary alcohol, yielding N-Boc-L-serinol, which is then oxidized to the target aldehyde, N-Boc-2-aminoacetaldehyde. This protected form is stable and suitable for further synthetic manipulations.

Overall Reaction Pathway

The conversion of N-Boc-L-serine to N-Boc-2-aminoacetaldehyde proceeds via an alcohol intermediate, N-Boc-serinol.

Experimental Protocols

Protocol 2.2.1: Reduction of N-Boc-L-Serine Methyl Ester to N-Boc-L-Serinol

This procedure involves the reduction of the methyl ester of N-Boc-L-serine to the corresponding alcohol.

-

Esterification: N-Boc-L-serine is first converted to its methyl ester using standard procedures (e.g., thionyl chloride in methanol).

-

Reduction: The resulting N-Boc-L-serine methyl ester is dissolved in a suitable solvent mixture such as THF/MeOH (95/5, v/v).

-

The solution is cooled to -12 °C in an ice-salt bath.

-

Lithium borohydride (B1222165) (LiBH₄) is added portion-wise to the cooled solution.

-

The reaction is stirred at this temperature and monitored by Thin Layer Chromatography (TLC) until completion.

-

Workup: The reaction is carefully quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield pure N-Boc-L-serinol.[2]

Protocol 2.2.2: Oxidation of N-Boc-L-Serinol to N-Boc-2-aminoacetaldehyde

Two common and effective methods for this oxidation are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

-

Method A: Dess-Martin Periodinane (DMP) Oxidation [3][4]

-

Dissolve N-Boc-L-serinol (1.0 equivalent) in dry dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).

-

Add Dess-Martin Periodinane (1.5 - 1.8 equivalents) to the solution at room temperature.[5]

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.

-

Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.[5]

-

-

Method B: Swern Oxidation [6]

-

Prepare a solution of oxalyl chloride (1.5 equivalents) in dry DCM and cool to -78 °C (dry ice/acetone bath) under an inert atmosphere.

-

Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.5 equivalents) in dry DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Add a solution of N-Boc-L-serinol (1.0 equivalent) in dry DCM dropwise, ensuring the temperature remains below -65 °C. Stir for 30 minutes.

-

Add triethylamine (B128534) (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

Quantitative Data

The following table summarizes typical yields for the chemical synthesis pathway.

| Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| 1 | N-Boc-L-Serine Methyl Ester | N-Boc-L-Serinol | LiBH₄, THF/MeOH | 92% | [2] |

| 2a | N-Boc-L-Serinol | N-Boc-2-aminoacetaldehyde | Dess-Martin Periodinane, DCM | High | [5] |

| 2b | N-Boc-L-Serinol | N-Boc-2-aminoacetaldehyde | Oxalyl Chloride, DMSO, TEA | 92% | [2] |

Enzymatic Synthesis from Threonine

Threonine aldolase (B8822740) (EC 4.1.2.5) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible retro-aldol cleavage of L-threonine into glycine and acetaldehyde (B116499).[7] By driving the reaction in the degradative direction, threonine can be used as a direct precursor for the components of 2-aminoacetaldehyde (glycine fragment) and acetaldehyde itself. While often studied for the synthesis of novel β-hydroxy-α-amino acids, the reverse reaction provides a direct enzymatic route.[8][9][10]

Enzymatic Reaction Pathway

Experimental Protocol

Protocol 3.2.1: Threonine Aldolase-Catalyzed Cleavage of L-Threonine

This protocol is based on typical conditions for threonine aldolase activity assays, optimized for the degradative reaction.

-

Enzyme Preparation: Obtain or prepare a purified sample of L-threonine aldolase. The enzyme can be sourced from various microorganisms (e.g., Escherichia coli, Thermotoga maritima) and expressed recombinantly.[7]

-

Reaction Buffer: Prepare a suitable buffer, typically 100 mM HEPES or phosphate buffer, with a pH optimum around 7.5.[8][11]

-

Cofactor: Add pyridoxal-5'-phosphate (PLP) to the buffer to a final concentration of 0.1 mM.[11]

-

Reaction Setup: In a temperature-controlled vessel (e.g., 37 °C), combine the reaction buffer, PLP, and L-threonine as the substrate (e.g., 10-50 mM).

-

Initiation: Initiate the reaction by adding a known quantity of threonine aldolase enzyme.

-

Monitoring and Product Trapping: The formation of acetaldehyde can be monitored. To drive the equilibrium towards the products, a trapping agent for acetaldehyde can be employed, or the reaction can be coupled to a subsequent enzymatic step, such as reduction to ethanol (B145695) by alcohol dehydrogenase, which can be followed spectrophotometrically by the consumption of NADH.[11]

-

Product Isolation: Due to the volatility of acetaldehyde and the presence of glycine, isolation of 2-aminoacetaldehyde itself from this reaction is complex. The reaction is more commonly used to generate these components for coupled assays or for the synthesis of other molecules in situ.

Quantitative Data

The primary products of this enzymatic reaction are glycine and acetaldehyde.[8] The yield is highly dependent on the equilibrium of the reaction, which typically favors the condensation (synthesis) of threonine. To achieve significant conversion to acetaldehyde and glycine, an excess of enzyme may be required, or products must be removed from the reaction mixture as they are formed.[9]

| Enzyme | Substrate | Products | Cofactor | pH Optimum | Key Consideration | Reference |

| Threonine Aldolase | L-Threonine | Glycine + Acetaldehyde | Pyridoxal Phosphate (PLP) | 7.5 - 7.7 | Reaction is reversible; equilibrium favors threonine synthesis. | [7][8] |

Other Potential Synthetic Routes

Periodate Oxidation of Serine/Threonine

The vicinal amino-alcohol moiety present in serine and threonine can be cleaved by mild oxidants like sodium meta-periodate (NaIO₄). This reaction is highly specific and proceeds rapidly at neutral pH, generating an aldehyde.[12][13] This method is particularly effective for modifying N-terminal serine or threonine residues in peptides. For single amino acids, the reaction yields glyoxal (B1671930) from serine and 2-oxobutanal from threonine after initial aldehyde formation and further reaction. Direct isolation of 2-aminoacetaldehyde is challenging due to the reaction conditions and subsequent steps.

Conclusion

The synthesis of 2-aminoacetaldehyde from amino acid precursors offers elegant and stereocontrolled routes to this important synthetic intermediate. For preparative scale and high purity, the chemical synthesis pathway starting from N-Boc-L-serine is the most reliable and well-documented method. This involves a two-step reduction-oxidation sequence, yielding stable N-Boc-2-aminoacetaldehyde in high yield. Enzymatic methods using threonine aldolase provide a direct biological route, though challenges related to reaction equilibrium must be managed, making it more suitable for in situ generation or coupled enzymatic systems rather than for isolating the target aldehyde. The choice of method will ultimately depend on the desired scale, purity requirements, and the specific application within a research or drug development program.

References

- 1. Aminoacetaldehyde | C2H5NO | CID 363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. Threonine aldolase - Wikipedia [en.wikipedia.org]

- 8. ENZYMATIC BREAKDOWN OF THREONINE BY THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Threonine aldolases [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. THE PERIODATE OXIDATION OF AMINO ACIDS WITH REFERENCE TO STUDIES ON GLYCOPROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Unprotected 2-Aminoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unprotected 2-aminoacetaldehyde, also known as glycinal, is a simple yet highly reactive organic molecule with the chemical formula C₂H₅NO. It is of significant interest in various scientific fields, including organic synthesis, biochemistry, and atmospheric chemistry, due to its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde group on a two-carbon backbone. However, its practical application is severely hampered by its inherent instability. This technical guide provides a comprehensive overview of the chemical properties of unprotected 2-aminoacetaldehyde, focusing on its stability, reactivity, and theoretical characterization. It also outlines experimental strategies for its in situ generation and use, catering to professionals in research and drug development.

Core Chemical Properties and Data

The defining characteristic of unprotected 2-aminoacetaldehyde is its instability. The proximate amine and aldehyde functionalities readily undergo intramolecular and intermolecular reactions, leading to self-condensation and polymerization.[1] This makes the isolation of the pure substance challenging. Consequently, much of the available experimental data pertains to its protected derivatives. However, theoretical studies provide valuable insights into the properties of the unprotected molecule.

General and Physicochemical Properties

A summary of the key properties of unprotected 2-aminoacetaldehyde is presented below. The data is a combination of computed values and information from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂H₅NO | PubChem[2] |

| Molecular Weight | 59.07 g/mol | PubChem[2] |

| IUPAC Name | 2-aminoacetaldehyde | PubChem[2] |

| CAS Number | 6542-88-7 | PubChem[2] |

| Appearance | Unstable, prone to polymerization[1] | - |

| XLogP3 | -1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[2] |

Theoretical Spectroscopic and Structural Data

Due to its transient nature, experimental spectroscopic data for unprotected 2-aminoacetaldehyde is scarce. However, computational studies have provided valuable theoretical data for its different conformers. The in-sp-amino acetaldehyde (B116499) conformer is predicted to be the most stable.[3]

| Parameter | Conformer 1 (in-sp) | Conformer 2 (out-sp) |

| Relative Energy (kcal/mol) | 0.00 | 1.99 |

| Dipole Moment (Debye) | 2.5 | 4.5 |

| C=O Bond Length (Å) | 1.216 | 1.213 |

| C-N Bond Length (Å) | 1.457 | 1.459 |

| C-C Bond Length (Å) | 1.511 | 1.516 |

Data sourced from theoretical calculations at the CCSD/cc-pVTZ and B2PLYP/aug-cc-pVTZ levels of theory.[3]

Stability and Reactivity

Inherent Instability and Polymerization

The primary challenge in working with unprotected 2-aminoacetaldehyde is its propensity for self-condensation. The nucleophilic amino group of one molecule can attack the electrophilic carbonyl carbon of another, leading to the formation of imines, which can further react to form complex polymers.[1] This reactivity is a classic example of the interaction between amines and aldehydes.[4]

Key Chemical Reactions

Despite its instability, unprotected 2-aminoacetaldehyde can participate in a variety of chemical reactions, often when generated in situ.

-

Nucleophilic Addition: The aldehyde group is susceptible to attack by various nucleophiles.

-

Iminium Ion Formation: The secondary amine can react with other carbonyl compounds to form iminium ions, which are valuable intermediates in organic synthesis.

-

Maillard Reaction: As a compound containing both an amino group and a carbonyl group, it is a potential participant in the Maillard reaction with reducing sugars, contributing to the formation of flavor and color in cooked foods.[5][6][7][8][9]

-

Atmospheric Oxidation: In atmospheric chemistry, 2-aminoacetaldehyde is a first-generation oxidation product of monoethanolamine (MEA). It has a predicted tropospheric lifetime of about 6 hours, reacting primarily with hydroxyl radicals.[10][11]

Experimental Protocols

Direct handling of unprotected 2-aminoacetaldehyde is generally avoided. The most common strategy is its in situ generation from a stable precursor, followed by immediate reaction.

In Situ Generation via Acetal (B89532) Deprotection

A widely used precursor is 2-aminoacetaldehyde diethyl acetal, which is commercially available and stable.[12] The deprotection is typically carried out under acidic conditions.

Protocol: In Situ Generation and Reaction

-

Materials:

-

2-aminoacetaldehyde diethyl acetal

-

Substrate for reaction

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure: a. To a solution of the substrate in the chosen anhydrous solvent under an inert atmosphere, add 2-aminoacetaldehyde diethyl acetal (typically 1.1-1.5 equivalents). b. Add the acid catalyst (catalytic amount, e.g., 10 mol%). c. Stir the reaction mixture at room temperature or gentle heating, monitoring the progress by TLC or LC-MS. The deprotection occurs, and the liberated 2-aminoacetaldehyde reacts directly with the substrate. d. Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). e. Proceed with standard aqueous workup and purification.

Note: The choice of acid catalyst and reaction conditions should be optimized to be compatible with the substrate and to minimize polymerization of the generated 2-aminoacetaldehyde.

Handling and Quenching of Aldehydes: Bisulfite Workup

In cases where residual aldehyde needs to be removed from a reaction mixture, a bisulfite workup is an effective method.[13][14][15][16]

Protocol: Bisulfite Extraction

-

Materials:

-

Reaction mixture containing the aldehyde

-

Saturated sodium bisulfite solution (freshly prepared)

-

Organic solvent (e.g., ether, ethyl acetate)

-

Deionized water

-

-

Procedure: a. To the reaction mixture, add an equal volume of saturated sodium bisulfite solution. b. Shake the mixture vigorously in a separatory funnel for 1-2 minutes. c. Separate the aqueous and organic layers. The aldehyde will be sequestered in the aqueous layer as the water-soluble bisulfite adduct. d. The organic layer can be further washed with brine, dried, and concentrated. e. To recover the aldehyde, the aqueous layer can be basified (e.g., with NaOH) and extracted with an organic solvent.[14]

Signaling Pathways and Logical Relationships

Atmospheric Degradation Pathway

The reaction of 2-aminoacetaldehyde with hydroxyl radicals in the atmosphere initiates a cascade of reactions leading to the formation of smaller, more oxidized species. Theoretical studies have elucidated this pathway.[10][11]

Experimental Workflow: The Protecting Group Strategy

The inherent instability of 2-aminoacetaldehyde necessitates the use of protecting groups in multi-step syntheses. The following diagram illustrates the general workflow.

Conclusion

Unprotected 2-aminoacetaldehyde remains a molecule of significant synthetic and biological interest, primarily due to its dual functionality. Its inherent instability, leading to rapid polymerization, is the major obstacle to its widespread use. This guide has summarized the key chemical properties, with a reliance on theoretical data for the unprotected form, and has outlined practical experimental strategies centered on in situ generation from stable precursors like acetals. For researchers and professionals in drug development, a thorough understanding of its transient nature and the methodologies to harness its reactivity are crucial for its successful application in the synthesis of complex molecules. Future research may focus on the development of novel, stable surrogates or catalytic systems that allow for the controlled use of unprotected 2-aminoacetaldehyde in a wider range of chemical transformations.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Aminoacetaldehyde | C2H5NO | CID 363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 5. Maillard reaction - Wikipedia [en.wikipedia.org]

- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of amino acids in the Maillard reaction products generated from the reaction flavors of Tenebrio molitor (mealworm) protein and d-xylose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. masterclass.com [masterclass.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Aminoacetaldehyde diethylacetal - Wikipedia [en.wikipedia.org]

- 13. Workup [chem.rochester.edu]

- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

The Reactivity of 2-Aminoacetaldehyde with Protein Functional Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminoacetaldehyde is a bifunctional molecule of significant interest due to its potential to modify proteins and influence cellular processes. Possessing both a reactive aldehyde and a primary amine, its interactions with protein functional groups are complex, leading to a variety of stable and unstable adducts. This technical guide provides a comprehensive overview of the reactivity of 2-aminoacetaldehyde with the primary amino acid side chains of lysine (B10760008), cysteine, arginine, and histidine. While specific quantitative kinetic and thermodynamic data for 2-aminoacetaldehyde are limited in the current scientific literature, this guide extrapolates from the well-documented reactivity of analogous aldehydes, such as acetaldehyde (B116499) and other bifunctional aldehydes, to provide a robust theoretical and practical framework for researchers. This document details the primary reaction mechanisms, offers generalized experimental protocols for studying these interactions, and discusses the potential impact on cellular signaling pathways.

Introduction to 2-Aminoacetaldehyde Reactivity

2-Aminoacetaldehyde (C₂H₅NO, molecular weight: 59.07 g/mol ) is an amino aldehyde that can be found as a metabolite in organisms like Escherichia coli and Saccharomyces cerevisiae.[1] Its bifunctional nature, containing both a nucleophilic amino group and an electrophilic aldehyde, dictates its reactivity. The aldehyde group can react with nucleophilic centers in proteins, while the amino group can participate in intramolecular reactions or influence the overall reactivity.

The primary modes of reaction with protein functional groups include:

-

Schiff Base Formation: Primarily with the ε-amino group of lysine residues.

-

Thiazolidine (B150603)/Michael Adduct Formation: With the thiol group of cysteine residues.

-

Adduct Formation with Guanidinium (B1211019) and Imidazole (B134444) Groups: Less characterized, but potential reactions with arginine and histidine side chains, respectively.

These modifications can lead to alterations in protein structure and function, potentially initiating cellular signaling cascades.

Reactivity with Protein Functional Groups

The reactivity of 2-aminoacetaldehyde is largely governed by the nucleophilicity of the amino acid side chains and the pH of the surrounding environment.

Lysine

The ε-amino group of lysine is a primary target for aldehydes. The reaction proceeds through the formation of an unstable Schiff base (an imine), which can be reversible.[2] This reaction is pH-dependent, with the rate increasing at alkaline pH where the amino group is deprotonated and more nucleophilic.[3] The initial Schiff base can undergo further reactions to form more stable, advanced glycation end-products (AGEs).[4]

Reaction Mechanism: The reaction begins with the nucleophilic attack of the lysine's primary amine on the carbonyl carbon of 2-aminoacetaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield the Schiff base.

Cysteine

The thiol group of cysteine is a potent nucleophile and reacts readily with aldehydes. With 2-aminoacetaldehyde, two primary reaction pathways are plausible:

-

Thiazolidine Formation: An intramolecular cyclization reaction can occur, initiated by the attack of either the thiol or the amino group on the aldehyde, to form a stable five-membered thiazolidine ring.[5][6]

-

Michael Addition: If the aldehyde undergoes self-condensation to form an α,β-unsaturated aldehyde, the cysteine thiol can add across the double bond via a Michael addition.

The formation of thiazolidine is a well-documented reaction for cysteine with various aldehydes.[6]

Arginine

The guanidinium group of arginine is a strong base and can also react with carbonyl compounds, although it is generally less nucleophilic than the primary amine of lysine. Modifications of arginine by dicarbonyl compounds like methylglyoxal (B44143) to form dihydroxyimidazolidine and hydroimidazolone adducts are known.[7][8] It is plausible that 2-aminoacetaldehyde could form similar adducts, potentially after dimerization or conversion to a more reactive dicarbonyl species.

Histidine

The imidazole ring of histidine contains two nitrogen atoms that can act as nucleophiles.[9] Histidine residues are known targets for reactive aldehydes like 4-hydroxynonenal (B163490), forming Michael adducts.[10][11] The reaction of 2-aminoacetaldehyde with histidine could lead to the formation of various adducts, depending on which nitrogen of the imidazole ring acts as the nucleophile and subsequent cyclization reactions.

Quantitative Data on Reactivity

For context, the reaction of acetaldehyde with cysteine to form a thiazolidine derivative has a second-order rate constant (k₂) of 5.8 M⁻¹s⁻¹ at pH 7.4 and 37°C. It is anticipated that the reactivity of 2-aminoacetaldehyde would be of a similar order of magnitude, influenced by the presence of the adjacent amino group.

Researchers are encouraged to perform kinetic studies, such as pseudo-first-order experiments with an excess of the amino acid or a model compound, to determine these values empirically.

Experimental Protocols

The following are generalized protocols for the modification of proteins with 2-aminoacetaldehyde and the subsequent analysis of the adducts. These should be optimized for each specific protein and experimental system.

General Protocol for Protein Modification

-

Protein Preparation:

-

Dissolve the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. The pH of the buffer can be varied to target specific residues (e.g., pH 7.0-8.5 for lysines, pH 6.0-7.0 for cysteines).

-

If targeting cysteine, ensure the protein is in a reduced state by pre-treatment with a reducing agent like dithiothreitol (B142953) (DTT), followed by removal of the DTT via a desalting column.

-

-

Reaction Setup:

-

Prepare a fresh stock solution of 2-aminoacetaldehyde or its more stable precursor, 2-aminoacetaldehyde diethyl acetal (B89532) (which can be hydrolyzed to the aldehyde under acidic conditions).

-

Add a molar excess of 2-aminoacetaldehyde to the protein solution. A typical starting point is a 10- to 100-fold molar excess.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1 to 24 hours).

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching reagent such as Tris buffer or an excess of a small molecule amine to consume unreacted 2-aminoacetaldehyde.

-

-

Removal of Excess Reagent:

-

Remove unreacted 2-aminoacetaldehyde and byproducts by dialysis, size-exclusion chromatography, or using a desalting column.

-

-

Stabilization of Adducts (Optional):

-

For Schiff bases, which can be reversible, reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) can form a stable secondary amine linkage.

-

Analysis of Modified Proteins by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming protein modification and identifying the specific residues involved.

-

Intact Protein Analysis:

-

Analyze the purified modified protein using techniques like ESI-MS or MALDI-TOF to determine the mass increase and estimate the number of adducts per protein molecule. The expected mass increase for a single 2-aminoacetaldehyde adduct is approximately 57.05 Da (C₂H₃NO).

-

-

Peptide Mapping:

-

Denature, reduce, and alkylate the modified protein.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use database search software (e.g., Mascot, Sequest) to identify peptides, specifying the mass of the 2-aminoacetaldehyde modification as a variable modification on relevant amino acid residues.

-

Manually validate the MS/MS spectra of modified peptides to confirm the site of modification. Look for characteristic fragment ions.[12]

-

Analysis by NMR Spectroscopy

NMR spectroscopy can provide detailed structural information about the formed adducts, especially when using isotopically labeled 2-aminoacetaldehyde (e.g., ¹³C or ¹⁵N).

-

Sample Preparation:

-

React a model peptide or a small, well-characterized protein with isotopically labeled 2-aminoacetaldehyde.

-

Purify the modified product to a high concentration suitable for NMR analysis.

-

-

NMR Experiments:

-

Acquire 1D and 2D NMR spectra (e.g., HSQC, HMBC) to identify chemical shift perturbations and through-bond correlations between the protein and the adduct.

-

The appearance of new signals in specific regions of the spectrum can confirm the formation of particular adducts (e.g., imine or thiazolidine).[13]

-

Signaling Pathways and Biological Consequences

Reactive aldehydes are known to act as signaling molecules that can modulate various cellular pathways, often as part of the cellular response to oxidative stress.[1][14] While direct evidence for 2-aminoacetaldehyde is scarce, it is plausible that its protein adducts could trigger similar pathways.

Potential Signaling Pathways Affected:

-

Oxidative Stress and Inflammatory Pathways: Reactive aldehydes can activate transcription factors like NF-κB, which upregulate the expression of pro-inflammatory cytokines.[10] They can also activate MAP kinase pathways such as JNK and p38.

-

Protein Quality Control: The formation of adducts can lead to protein misfolding and aggregation, activating the unfolded protein response (UPR) and heat shock response.

-

Advanced Glycation End-Product (AGE) Signaling: 2-Aminoacetaldehyde is a potential precursor to AGEs. AGEs can interact with the Receptor for Advanced Glycation Endproducts (RAGE), leading to a pro-inflammatory state and further oxidative stress.[4]

Conclusion

2-Aminoacetaldehyde is a reactive molecule with the potential to significantly impact protein structure and function through the formation of covalent adducts with various amino acid side chains. While direct quantitative data remains to be fully elucidated, the established chemistry of related aldehydes provides a strong foundation for understanding its reactivity. The primary targets are likely the nucleophilic side chains of lysine and cysteine, leading to the formation of Schiff bases and thiazolidine rings, respectively. Further research is needed to quantify the kinetics of these reactions and to explore the full extent of the biological consequences of protein modification by 2-aminoacetaldehyde. The experimental frameworks provided in this guide offer a starting point for researchers to investigate these important interactions.

References

- 1. Aminoacetaldehyde | C2H5NO | CID 363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 89711-08-0|N-Boc-2-aminoacetaldehyde|BLD Pharm [bldpharm.com]

- 3. Effects of amino acid analogues on protein synthesis and degradation in isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A structural assignment for a stable acetaldehyde-lysine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modification of histidine residues in proteins by reaction with 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

Stability of 2-Aminoacetaldehyde in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoacetaldehyde is a reactive bifunctional molecule of significant interest in chemical synthesis and as a potential building block in pharmaceutical development. However, its utility is often hampered by its inherent instability in aqueous solutions, where it readily undergoes self-condensation and polymerization. This technical guide provides a comprehensive overview of the stability of 2-aminoacetaldehyde in aqueous environments. It covers the primary degradation pathways, influencing factors such as pH and temperature, and outlines detailed experimental protocols for stability assessment. This document aims to equip researchers with the necessary knowledge to handle and study this challenging yet valuable compound effectively.

Introduction

2-Aminoacetaldehyde (H₂NCH₂CHO), the simplest α-amino aldehyde, possesses both a nucleophilic amine and an electrophilic aldehyde functional group within the same molecule. This duality in reactivity makes it a versatile precursor for the synthesis of various nitrogen-containing heterocycles and other complex organic molecules.[1][] Despite its synthetic potential, 2-aminoacetaldehyde is notoriously unstable, particularly in aqueous solutions, where it is prone to rapid self-condensation reactions.[3] This instability presents significant challenges for its storage, handling, and application in aqueous reaction media, which is often a requirement in biological and pharmaceutical contexts.

Understanding the degradation kinetics and pathways of 2-aminoacetaldehyde is crucial for developing strategies to mitigate its instability and for designing robust synthetic and analytical procedures. This guide summarizes the current understanding of 2-aminoacetaldehyde stability and provides practical methodologies for its investigation.

Core Concepts of 2-Aminoacetaldehyde Instability

The primary driver of 2-aminoacetaldehyde's instability is its propensity for self-condensation. This process is initiated by the intermolecular reaction between the amine group of one molecule and the aldehyde group of another, leading to the formation of dimers, trimers, and higher-order polymers.[3] The presence of both a nucleophile (amine) and an electrophile (aldehyde) in the same molecule facilitates this rapid polymerization.

Several factors are known to influence the rate and extent of this degradation:

-

pH: The pH of the aqueous solution is expected to have a profound effect on the stability of 2-aminoacetaldehyde. At acidic pH, the amine group will be protonated (-NH₃⁺), reducing its nucleophilicity and potentially slowing down the initial condensation step. Conversely, under basic conditions, the deprotonated amine is a stronger nucleophile, which could accelerate the degradation.

-

Temperature: As with most chemical reactions, an increase in temperature is expected to increase the rate of degradation of 2-aminoacetaldehyde.

-

Concentration: Higher concentrations of 2-aminoacetaldehyde in solution will lead to a higher probability of intermolecular collisions, thereby accelerating the rate of self-condensation.

-

Presence of Other Reagents: The presence of other nucleophiles or electrophiles in the solution can lead to competing reactions, potentially altering the degradation pathway and rate.

Due to its inherent instability, stable derivatives such as 2-aminoacetaldehyde diethyl acetal (B89532) or N-Boc-2-aminoacetaldehyde are often used as synthetic surrogates.[3][4] These protecting groups mask the reactive aldehyde or amine functionality, allowing for controlled reactions.

Degradation Pathways

The primary degradation pathway for 2-aminoacetaldehyde in aqueous solution is self-condensation. A plausible mechanism involves the initial formation of a Schiff base (imine) followed by subsequent additions and cyclizations to form various oligomeric species.

References

An In-depth Technical Guide on the Polymerization Mechanism of 2-Aminoacetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Aminoacetaldehyde (H₂NCH₂CHO) is a simple yet highly reactive organic molecule that serves as a crucial intermediate in various biochemical and synthetic pathways.[1][2] Its structure, featuring both a nucleophilic amine and an electrophilic aldehyde group, drives its inherent instability and strong tendency to self-condense or polymerize.[1][3] This reactivity makes it a significant player in prebiotic chemistry, a building block in organic synthesis, and a contributor to the complex Maillard reactions that influence the properties of processed foods.[4][5][6] However, this same reactivity presents considerable challenges for its isolation and study, often necessitating the use of stable derivatives like N-Boc-2-aminoacetaldehyde or 2-aminoacetaldehyde dimethyl acetal (B89532) in synthetic applications.[3][7][8][9] This guide provides a comprehensive overview of the known and proposed polymerization mechanisms of 2-aminoacetaldehyde, details relevant experimental protocols for its synthesis and study, presents quantitative data from related systems, and visualizes key pathways and workflows.

Core Polymerization Mechanisms

The polymerization of 2-aminoacetaldehyde is not a single, linear process but rather a complex network of competing reactions. Its instability means that under most conditions, it readily transforms into a mixture of oligomers and cyclic compounds.[1][3] The primary proposed mechanisms are detailed below.

Aldol (B89426) Condensation and Self-Polymerization

As an aldehyde, 2-aminoacetaldehyde can undergo base- or self-catalyzed aldol condensation. The amine group of one molecule can act as a base to deprotonate the α-carbon of another, generating an enolate. This enolate then attacks the carbonyl carbon of another 2-aminoacetaldehyde molecule. Repeated aldol additions and subsequent dehydrations can lead to the formation of unsaturated poly-imine or poly-enamine structures. This pathway is analogous to the polymerization observed in other simple aldehydes like acetaldehyde.[10][11]

Dimerization and Pyrazine (B50134) Formation

One of the most well-documented pathways for α-aminocarbonyl compounds is the formation of pyrazines.[12][13] This process involves the condensation of two molecules of 2-aminoacetaldehyde.

-

Initial Condensation: The amino group of one molecule attacks the carbonyl group of a second molecule.

-

Cyclization: Following a series of proton transfers and dehydrations, a six-membered dihydropyrazine (B8608421) intermediate is formed.

-

Aromatization: This intermediate is readily oxidized to form a stable, aromatic pyrazine ring.[12] The specific pyrazine formed from 2-aminoacetaldehyde would be 2,5-dihydropyrazine, which oxidizes to pyrazine itself, though substitutions can occur depending on reaction conditions.

The formation of pyrazines is a key part of the Maillard reaction, which contributes to the flavor and color of roasted foods.[14][15]

Caption: Proposed mechanism for pyrazine formation from 2-aminoacetaldehyde.

Maillard-Type Reactions and Brown Carbon Formation

In aqueous environments, particularly in the presence of other amines or ammonium (B1175870) salts, 2-aminoacetaldehyde can participate in Maillard-type reactions.[6] Studies on the closely related glycolaldehyde (B1209225) show that it reacts with ammonia (B1221849) and amines to form nitrogen-containing oligomers, imidazoles, and light-absorbing "brown carbon".[16][17] It is highly probable that 2-aminoacetaldehyde undergoes similar reactions, leading to complex, high-molecular-weight, heterogeneous polymers. These reactions are accelerated at air-water interfaces.[16][17]

Role in Prebiotic Chemistry

In the context of prebiotic chemistry, 2-aminoacetaldehyde is considered a key precursor for the synthesis of amino acids like alanine (B10760859) and glycine.[4][5] Reaction networks involving formaldimine, CO, and H₂ can produce 2-aminoacetaldehyde, which can then be hydrogenated to ethanolamine (B43304) or participate in further reactions to form more complex biological molecules.[4][5] While not polymerization in the traditional sense, these pathways represent the incorporation of the 2-aminoacetaldehyde unit into larger, functionally significant molecules on the early Earth.[18][19][20]

Quantitative Data

Direct kinetic and quantitative data on the polymerization of free 2-aminoacetaldehyde is scarce in the literature due to its instability.[3][7] However, data from the synthesis of its stable derivatives and from studies of analogous compounds provide valuable insights.

Table 1: Synthesis of N-Boc-2-aminoacetaldehyde (Stable Precursor)

This table summarizes a typical synthesis protocol for N-Boc-2-aminoacetaldehyde, a stable, protected form used in organic synthesis.[21]

| Step | Starting Material | Reagents / Solvents | Conditions | Product | Yield | Reference |

| 1 | tert-butyl (2-hydroxyethyl)carbamate (B8442604) | DMSO, Triethylamine (B128534), Sulfur trioxide pyridine (B92270) complex | Ice-cooling, then Room Temp. | N-Boc-2-aminoacetaldehyde | 66% | [22] |

| 2 | 3-Boc-amino-1,2-propanediol | Sodium periodate, Water/Methanol | 0°C | N-Boc-2-aminoacetaldehyde | 76% | [7] |

Table 2: Kinetic Data for Aqueous-Phase Reactions of Glycolaldehyde (Analogous Compound)

This data, from studies on the atmospheric chemistry of glycolaldehyde (a structural analog of 2-aminoacetaldehyde without the amino group), illustrates reaction rates with amines and ammonium sulfate, which are relevant to Maillard-type polymerization.

| Reactant | Conditions | Rate Law | Second-Order Rate Constant (k) | Reference |

| Ammonium Sulfate | pH 3–6 | Rate = k[GAld][NH₄⁺] | (0.2–2.0) x 10⁻⁴ M⁻¹s⁻¹ | [16][17] |

| Methylamine | pH 3–6 | Rate = k[GAld][CH₃NH₂] | (0.2–1.4) x 10⁻³ M⁻¹s⁻¹ | [16][17] |

| Glycine | pH 3–6 | Rate = k[GAld][Glycine] | (0.1–1.0) x 10⁻³ M⁻¹s⁻¹ | [16][17] |

| (Note: GAld = Glycolaldehyde) |

Experimental Protocols

Due to the instability of free 2-aminoacetaldehyde, experimental work often relies on the synthesis and use of protected forms.

Synthesis of N-Boc-2-aminoacetaldehyde via Oxidation

This protocol is adapted from literature procedures for the efficient synthesis of a stable 2-aminoacetaldehyde precursor.[7][22]

Objective: To synthesize tert-butyl (2-oxoethyl)carbamate (N-Boc-2-aminoacetaldehyde).

Materials:

-

tert-butyl (2-hydroxyethyl)carbamate (10.0 g, 62.0 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (50 mL)

-

Triethylamine (12.3 g, 121.5 mmol)

-

Sulfur trioxide pyridine complex (15.0 g, 94.2 mmol)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve tert-butyl (2-hydroxyethyl)carbamate (10.0 g) in DMSO (50 mL) and triethylamine (12.3 g) in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the sulfur trioxide pyridine complex (15.0 g) to the cooled solution while stirring.

-

Continue stirring the reaction mixture under ice-cooling for 1 hour.

-

Remove the ice bath and stir at room temperature for an additional 3 hours.

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Extract the mixture with ethyl acetate. Separate the organic layer.

-

Re-extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield the final product.[22]

Caption: Experimental workflow for the synthesis of N-Boc-2-aminoacetaldehyde.

Protocol for Monitoring Reactions via NMR Spectroscopy

This general protocol, based on methods used for studying glycolaldehyde reactions, can be adapted to investigate the polymerization of 2-aminoacetaldehyde or its derivatives.[16]

Objective: To monitor the reaction of a 2-aminoacetaldehyde surrogate with an amine in an aqueous solution.

Materials:

-

N-Boc-2-aminoacetaldehyde (or other stable surrogate)

-

Amine of interest (e.g., glycine, ammonium chloride)

-

D₂O (for NMR lock)

-

Buffer solution (e.g., phosphate (B84403) or acetate) to maintain pH

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the 2-aminoacetaldehyde surrogate in D₂O.

-

Prepare a stock solution of the amine of interest in D₂O.

-

Adjust the pH of the solutions using an appropriate buffer system.

-

In an NMR tube, combine known concentrations of the surrogate and amine solutions.

-

Immediately acquire an initial ¹H NMR spectrum (t=0). This will serve as the baseline.

-

Acquire subsequent spectra at regular time intervals (e.g., every 15 minutes, then every hour).

-

Monitor the disappearance of reactant peaks (e.g., the aldehyde proton at ~9.5 ppm) and the appearance of new peaks corresponding to intermediates and products.

-

Integrate the relevant peaks to determine the concentration of reactants over time.

-

Use this data to determine reaction kinetics (e.g., rate constants).

Conclusion

The polymerization of 2-aminoacetaldehyde is a multifaceted process dominated by its inherent bifunctionality. Key pathways include aldol-type self-condensation, dimerization to form stable aromatic heterocycles like pyrazines, and complex Maillard-type reactions leading to heterogeneous oligomers. While the molecule's instability makes direct quantitative study difficult, research on stable derivatives and analogous compounds provides crucial insights into its reactivity. Understanding these mechanisms is vital for controlling its reactivity in organic synthesis, for elucidating its role in the origins of life, and for applications in food and materials science. Further research using advanced analytical techniques on stable surrogates will continue to unravel the complexities of this fundamental chemical process.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Aminoacetaldehyde | C2H5NO | CID 363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminoacetaldehyde - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019193117A1 - Reaction of glycolaldehyde - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis routes of Aminoacetaldehyde dimethyl acetal [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. perfumerflavorist.com [perfumerflavorist.com]

- 16. Kinetics, Products, and Brown Carbon Formation by Aqueous-Phase Reactions of Glycolaldehyde with Atmospheric Amines and Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. S-EPMC9393862 - Kinetics, Products, and Brown Carbon Formation by Aqueous-Phase Reactions of Glycolaldehyde with Atmospheric Amines and Ammonium Sulfate. - OmicsDI [omicsdi.org]

- 18. Which amino acids should be used in prebiotic chemistry studies? [pubmed.ncbi.nlm.nih.gov]

- 19. Following a Path to Prebiotic Peptides | News | Astrobiology [astrobiology.nasa.gov]

- 20. Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scbt.com [scbt.com]

- 22. Synthesis routes of N-Boc-2-aminoacetaldehyde [benchchem.com]

A Technical Guide to 2-Aminoacetaldehyde Precursors in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and application of key precursors to 2-aminoacetaldehyde, a versatile C2 building block in organic synthesis. Due to the inherent instability of 2-aminoacetaldehyde, which tends to self-condense, stable synthetic equivalents are crucial for its use in constructing complex molecules, particularly in the realm of pharmaceutical development.[1] These precursors typically mask the aldehyde or the amine functionality, allowing for controlled reactivity in multi-step syntheses.

Core Precursors and Their Properties

The most widely employed precursors for 2-aminoacetaldehyde involve protection of either the aldehyde group as an acetal (B89532) or the amino group as a carbamate. The selection of a specific precursor often depends on the reaction conditions required in subsequent synthetic steps.

Acetal-Protected Precursors: Aminoacetaldehyde Dimethyl Acetal

Aminoacetaldehyde dimethyl acetal, also known as 2,2-dimethoxyethanamine, serves as an effective and stable surrogate for 2-aminoacetaldehyde.[1][2] The acetal group protects the highly reactive aldehyde, preventing unwanted side reactions, and can be readily deprotected under acidic conditions to reveal the aldehyde functionality when needed.[2] This bifunctional nature makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the construction of nitrogen-containing heterocycles like imidazoles and pyrroles.[2][3]

N-Protected Precursors: N-Boc and N-Cbz Equivalents

Protecting the nucleophilic amine group is another common strategy. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently used for this purpose.

-

N-Boc-2-aminoacetaldehyde: This precursor is a widely used organic building block containing a highly reactive aldehyde and an amide structure.[4][5] It is employed in the synthesis of various bioactive molecules, including tissue protease K inhibitors, pyrrolidines, and as a starting reagent in the total synthesis of (+)-negamycin.[4][6] The Boc group is stable under many reaction conditions but can be easily removed with acid.

-

N-Cbz-2-aminoacetaldehyde: The Cbz protecting group offers an alternative to the Boc group and is typically introduced by reacting the amine with benzyl (B1604629) chloroformate.[7] It is stable to acidic conditions but can be readily removed by catalytic hydrogenation, a process that is orthogonal to the removal of many other protecting groups.[7][8]

A summary of the physical and chemical properties of these key precursors is presented in Table 1.

Table 1: Properties of Key 2-Aminoacetaldehyde Precursors

| Property | Aminoacetaldehyde Dimethyl Acetal | N-Boc-2-aminoacetaldehyde |

| CAS Number | 22483-09-6 | 89711-08-0[9] |

| Molecular Formula | C₄H₁₁NO₂ | C₇H₁₃NO₃[10] |

| Molecular Weight | 105.14 g/mol | 159.18 g/mol [9] |

| Appearance | Clear, colorless to pale yellow liquid[11] | Light yellow solid[4] |

| Boiling Point | 135-139 °C (95 mmHg) | N/A |

| Density | 0.965 g/mL at 25 °C | N/A |

| Purity | ≥99% | ≥95%[10] |

| Storage | 2-8°C, Inert atmosphere[11] | -20°C, Inert atmosphere[9][12] |

Synthetic Routes to Precursors

Several reliable methods have been developed for the synthesis of 2-aminoacetaldehyde precursors. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

General Strategy: The Gabriel Synthesis

The Gabriel synthesis is a classic and robust method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can occur with direct amination.[13][14] This method utilizes the potassium salt of phthalimide (B116566) as an ammonia (B1221849) surrogate.[13] The phthalimide anion acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.[14] The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (B178648) (the Ing-Manske procedure), to release the desired primary amine.[13][15] This pathway can be adapted to synthesize precursors like aminoacetaldehyde dimethyl acetal from corresponding halides.

References

- 1. Aminoacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. N-Boc-2-aminoacetaldehyde | 89711-08-0 [chemicalbook.com]

- 6. N-Boc-2-aminoacetaldehyde 95 89711-08-0 [sigmaaldrich.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. N-Boc-2-aminoacetaldehyde 95 89711-08-0 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. Aminoacetaldehyde dimethyl acetal | 22483-09-6 [chemicalbook.com]

- 12. 89711-08-0|N-Boc-2-aminoacetaldehyde|BLD Pharm [bldpharm.com]

- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

The Biological Significance of Endogenous 2-Aminoacetaldehyde: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous aldehydes are increasingly recognized as critical mediators of physiological and pathological processes. Among these, 2-aminoacetaldehyde, a reactive carbonyl species, is emerging as a molecule of significant biological interest. Formed primarily through the enzymatic oxidation of taurine (B1682933), 2-aminoacetaldehyde possesses the potential to modulate cellular signaling, contribute to oxidative stress, and form adducts with macromolecules, thereby implicating it in a range of human diseases. This technical guide provides a comprehensive overview of the current understanding of endogenous 2-aminoacetaldehyde, detailing its metabolic pathways, known biological effects, and its association with pathological conditions. Furthermore, this document outlines key experimental protocols for the study of this enigmatic molecule and presents quantitative data and signaling pathway diagrams to facilitate further research and therapeutic development.

Introduction

Reactive aldehydes are a class of organic compounds characterized by a carbonyl group. While often associated with exogenous sources such as alcohol metabolism and environmental pollutants, it is now clear that a variety of aldehydes are produced endogenously through normal metabolic pathways.[1] These molecules are highly reactive and can readily form covalent adducts with proteins and DNA, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[2][3][4]

2-Aminoacetaldehyde is an amino aldehyde with the chemical formula OHCCH₂NH₂.[5] Its inherent instability has made it a challenging molecule to study.[5] However, recent advances in analytical techniques are beginning to shed light on its formation and biological roles. This whitepaper will synthesize the available evidence to provide a detailed technical guide on the biological significance of endogenous 2-aminoacetaldehyde.

Endogenous Formation and Metabolism

The primary pathway for the endogenous formation of 2-aminoacetaldehyde is the oxidative metabolism of taurine, a highly abundant amino sulfonic acid involved in numerous physiological processes. This reaction is catalyzed by the enzyme taurine dioxygenase (TauD), a non-heme iron-dependent enzyme that converts taurine to 2-aminoacetaldehyde and sulfite.[6][7]

The metabolism of other biogenic amines through the action of monoamine oxidases (MAOs) also represents a significant source of endogenous aldehydes.[7][8][9][10][11][12] While the direct production of 2-aminoacetaldehyde from other biogenic amines is not yet fully elucidated, the oxidative deamination of ethanolamine (B43304) is another potential source.[13][14]

The detoxification of 2-aminoacetaldehyde, like other aldehydes, is presumed to be carried out by aldehyde dehydrogenases (ALDHs), which oxidize them to their corresponding carboxylic acids.[3][15][16][17][18] The efficiency of these detoxification pathways is critical in preventing the accumulation of reactive aldehydes and subsequent cellular damage.

References

- 1. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry of acetaldehyde-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Fe(II)/α-ketoglutarate-dependent taurine dioxygenases from Pseudomonas putida and Escherichia coli are tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of alpha-ketoglutarate-dependent taurine dioxygenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic dissection of the catalytic mechanism of taurine:alpha-ketoglutarate dioxygenase (TauD) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The response of the neuronal membrane to acetaldehyde treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vivo evaluation of 2 high-affinity 76Br-labeled sigma2-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Putative role of brain acetaldehyde in ethanol addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. lirias.kuleuven.be [lirias.kuleuven.be]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of aldehyde fixation on selected substrates for energy metabolism and amino acids in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Aminoacetaldehyde in the Formation of Advanced Glycation End Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars or reactive carbonyl species and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. While the roles of well-known reactive carbonyls like methylglyoxal (B44143) and glyoxal (B1671930) in AGE formation are extensively studied, the contribution of other reactive aldehydes, such as 2-aminoacetaldehyde, is less understood. This technical guide provides a comprehensive overview of the current understanding of 2-aminoacetaldehyde's role in AGE formation, drawing on available literature for related aldehydes to infer potential mechanisms and pathways where direct evidence is lacking. This guide covers the chemistry of 2-aminoacetaldehyde adduct formation, potential signaling pathways activated by these adducts, and detailed experimental methodologies for their study.

Introduction to 2-Aminoacetaldehyde and Advanced Glycation End Products

Advanced glycation end products (AGEs) are the final products of the Maillard reaction, a complex series of non-enzymatic reactions.[1] This process begins with the reversible formation of a Schiff base between a carbonyl group and a free amino group, which then rearranges to a more stable Amadori product.[1] Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a diverse array of AGEs, which can be fluorescent and can form cross-links between proteins.[2][3]

2-Aminoacetaldehyde is a reactive aminoaldehyde that can be generated endogenously through the catabolism of polyamines like spermidine (B129725) and spermine (B22157).[4][5] Due to the presence of both an aldehyde and an amino group, 2-aminoacetaldehyde has the potential to participate in the Maillard reaction and contribute to the pool of AGEs. While direct research on 2-aminoacetaldehyde-derived AGEs is limited, its structural similarity to other reactive aldehydes suggests it can form adducts with proteins, potentially leading to cellular dysfunction.

Formation of 2-Aminoacetaldehyde-Derived Protein Adducts

The primary targets for modification by aldehydes are the nucleophilic side chains of lysine (B10760008) and arginine residues in proteins.[6] The initial reaction of 2-aminoacetaldehyde with a lysine residue is expected to be the formation of a Schiff base.

Schiff Base Formation with Lysine

The aldehyde group of 2-aminoacetaldehyde can react with the ε-amino group of a lysine residue to form a reversible Schiff base. This initial adduct is unstable but represents the first step in the formation of more stable AGEs.[2]

Caption: Initial reaction of 2-aminoacetaldehyde with a protein lysine residue.

Formation of N-(2-oxoethyl)lysine

While not directly evidenced in the provided search results for 2-aminoacetaldehyde, based on the reactivity of similar aldehydes, the Schiff base could potentially rearrange or be modified to form more stable adducts. One such possibility is the formation of an N-(2-oxoethyl)lysine-like structure, although the exact mechanism and stability of such an adduct from 2-aminoacetaldehyde require further investigation.

Reactions with Arginine

The guanidino group of arginine is another primary target for reactive carbonyls. While specific reactions with 2-aminoacetaldehyde are not detailed in the available literature, it is plausible that it could react with arginine residues to form imidazolone-type or other adducts, similar to those formed by glyoxal and methylglyoxal.

Signaling Pathways Potentially Activated by 2-Aminoacetaldehyde-Derived AGEs

AGEs exert their pathogenic effects in part by interacting with cell surface receptors, the most well-characterized being the Receptor for Advanced Glycation End Products (RAGE).[3][7][8] The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to oxidative stress, inflammation, and cellular dysfunction.

While the specific interaction of 2-aminoacetaldehyde-derived AGEs with RAGE has not been directly studied, it is reasonable to hypothesize that such adducts, if formed in vivo, could act as RAGE ligands. The activation of RAGE by other AGEs, such as Nε-(carboxymethyl)lysine (CML) and methylglyoxal-derived hydroimidazolones, triggers several downstream pathways.[7][9]

RAGE-Mediated Signaling

The binding of AGEs to RAGE can activate multiple intracellular signaling cascades, including:

-

NF-κB Pathway: This is a central pathway in the inflammatory response. RAGE activation leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), adhesion molecules (e.g., VCAM-1), and RAGE itself, creating a positive feedback loop.[8][9][10]

-

MAPK Pathways: Mitogen-activated protein kinases, including ERK1/2, p38, and JNK, are also activated downstream of RAGE. These kinases are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway can also be activated by RAGE, contributing to cellular proliferation and inflammation.[8]

Caption: Hypothetical RAGE signaling activated by 2-aminoacetaldehyde AGEs.

Experimental Protocols

The study of 2-aminoacetaldehyde-derived AGEs requires robust experimental protocols for their synthesis, characterization, and quantification. Due to the limited specific literature, the following protocols are adapted from established methods for other reactive aldehydes and AGEs.

In Vitro Glycation of Proteins with 2-Aminoacetaldehyde

This protocol describes the general procedure for modifying a model protein, such as Bovine Serum Albumin (BSA), with 2-aminoacetaldehyde.

Materials:

-

Bovine Serum Albumin (BSA)

-

2-Aminoacetaldehyde (or its protected form, which would require a deprotection step)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium azide (B81097) (optional, to prevent microbial growth)

-

Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

-

Prepare a solution of BSA (e.g., 10 mg/mL) in PBS (pH 7.4).

-

Add 2-aminoacetaldehyde to the BSA solution to a final concentration (e.g., 10-100 mM). A range of concentrations should be tested to determine the optimal level of modification.

-

Incubate the reaction mixture at 37°C for a period of time ranging from several hours to several weeks. The extent of modification will increase with incubation time.

-

To stop the reaction and remove unreacted aldehyde, extensively dialyze the reaction mixture against PBS at 4°C.

-

The resulting 2-aminoacetaldehyde-modified BSA can be stored at -20°C or -80°C for further analysis.

Caption: Workflow for in vitro glycation of BSA with 2-aminoacetaldehyde.

Characterization and Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of protein modifications.

Sample Preparation:

-

Protein Hydrolysis: The 2-aminoacetaldehyde-modified protein is hydrolyzed to its constituent amino acids. This is typically achieved by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).

-

Derivatization (optional): Derivatization of the amino acids may be necessary to improve their chromatographic properties and ionization efficiency.

-

Internal Standards: For accurate quantification, stable isotope-labeled internal standards of the target adducts (if available) should be added to the samples before hydrolysis.

LC-MS/MS Analysis:

-

Chromatography: The hydrolyzed and derivatized amino acids are separated by reverse-phase liquid chromatography.

-

Mass Spectrometry: The separated amino acids are introduced into a tandem mass spectrometer. Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target adduct and its internal standard are monitored.

Table 1: Hypothetical Mass Transitions for LC-MS/MS Analysis of 2-Aminoacetaldehyde Adducts

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-(2-iminoethyl)lysine (reduced) | To be determined | To be determined |

| Other potential adducts | To be determined | To be determined |

Note: The exact mass transitions would need to be determined experimentally following the synthesis and characterization of authentic standards.

Data Presentation

Quantitative data on the formation of 2-aminoacetaldehyde-derived AGEs is currently not available in the scientific literature. Future research should focus on generating such data to understand the reactivity of 2-aminoacetaldehyde and the prevalence of its adducts. The following table is a template for how such data could be presented.

Table 2: Template for Quantitative Data on 2-Aminoacetaldehyde Reactivity

| Target Amino Acid | Reaction Conditions | Adduct Formed | Yield (%) | Reference |

| Lysine | (Specify buffer, pH, temp, time) | Schiff Base | Data not available | |

| Lysine | (Specify buffer, pH, temp, time) | N-(2-oxoethyl)lysine (hypothetical) | Data not available | |

| Arginine | (Specify buffer, pH, temp, time) | Imidazolone-type adduct (hypothetical) | Data not available |

Conclusion and Future Directions

The role of 2-aminoacetaldehyde in the formation of advanced glycation end products represents a significant knowledge gap in the field of AGE research. While its chemical structure suggests a high potential for reacting with proteins to form AGEs, direct evidence for the formation of specific, stable adducts and their pathological consequences is currently lacking. The methodologies and hypothetical pathways outlined in this guide provide a framework for future investigations into this emerging area.

Key areas for future research include:

-

Synthesis and characterization of authentic standards for 2-aminoacetaldehyde-derived AGEs.

-

Development of sensitive and specific analytical methods for the detection and quantification of these adducts in biological samples.

-

Investigation of the in vivo formation and accumulation of 2-aminoacetaldehyde-derived AGEs in aging and disease.

-

Elucidation of the specific signaling pathways activated by these AGEs and their contribution to cellular dysfunction.

A deeper understanding of the role of 2-aminoacetaldehyde in AGE formation will be crucial for developing novel therapeutic strategies to mitigate the detrimental effects of AGEs in a variety of human diseases.

References

- 1. Frontiers | Differential Association of Free, Conjugated, and Bound Forms of Polyamines and Transcript Abundance of Their Biosynthetic and Catabolic Genes During Drought/Salinity Stress in Tomato (Solanum lycopersicum L.) Leaves [frontiersin.org]

- 2. The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs | Semantic Scholar [semanticscholar.org]

- 3. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the formation of amino acids deriving from spermidine and spermine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: map04933 [kegg.jp]

- 9. N(epsilon)-(carboxymethyl)lysine adducts of proteins are ligands for receptor for advanced glycation end products that activate cell signaling pathways and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Enzymatic Synthesis of 2-Aminoacetaldehyde: A Technical Guide for Researchers

For research and drug development professionals, the efficient synthesis of reactive intermediates like 2-aminoacetaldehyde is a critical step. This technical guide provides an in-depth overview of potential enzymatic routes for the synthesis of 2-aminoacetaldehyde, a valuable building block in various chemical and pharmaceutical applications. Due to its inherent instability, in-situ enzymatic production offers a compelling alternative to traditional chemical synthesis.

This document outlines two primary enzymatic strategies: the oxidation of ethanolamine (B43304) and the transamination of glycoaldehyde. While a direct, optimized protocol for the enzymatic synthesis of 2-aminoacetaldehyde is not extensively documented in publicly available literature, this guide consolidates the most promising approaches and provides generalized experimental methodologies that can be adapted and optimized for specific research needs.

Enzymatic Routes for 2-Aminoacetaldehyde Synthesis

Two principal enzymatic pathways are proposed for the synthesis of 2-aminoacetaldehyde:

-